![molecular formula C21H37N5O5P2S B1234667 [4-[Bis(4-morpholinyl)phosphoryl]-1-methyl-2-pyrrolyl]-bis(4-morpholinyl)-sulfanylidenephosphorane](/img/structure/B1234667.png)
[4-[Bis(4-morpholinyl)phosphoryl]-1-methyl-2-pyrrolyl]-bis(4-morpholinyl)-sulfanylidenephosphorane
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Overview
Description
[4-[bis(4-morpholinyl)phosphoryl]-1-methyl-2-pyrrolyl]-bis(4-morpholinyl)-sulfanylidenephosphorane is a member of morpholines.
Scientific Research Applications
Reactivation of Diethylphosphoryl Acetylcholinesterase : A study investigated the activity of phenyl-1-methyl pyridinium ketoximes and bis quaternary derivatives, including structures related to the specified compound, in reactivating diethylphosphoryl acetylcholinesterase. The study found that certain configurations significantly increased reactivation activity (Kitz, Ginsburg, & Wilson, 1965).
Antimicrobial Activity of Pyrimidine-Triazole Derivatives : Another research synthesized novel derivatives from a similar compound and tested their antimicrobial activity against various bacterial and fungal strains. This study highlights the potential of such compounds in antimicrobial applications (Majithiya & Bheshdadia, 2022).
Polymerization and Material Applications : Research focused on the polymerization of related pyrrole compounds and the formation of new polymers. This study provides insights into the use of such compounds in creating novel polymers with potentially unique properties (Mallakpour, Karami-Dezcho, & Sheikholeslami, 1998).
Electrochemical Sensing and Catalysis : A study involving the microwave-assisted macrocyclization reaction of a related compound led to the development of novel materials for electrochemical sensors and catalysts. This research has implications in the design of sensors and catalysts for organic compounds (Koczorowski et al., 2019).
Catalytic Activity in Organic Reactions : Research on a similar iminophosphorane-phosphane compound revealed its catalytic activity in Suzuki cross-coupling and the homogeneous hydrogenation of olefins. This indicates the utility of such compounds in facilitating important organic reactions (Venkateswaran, Balakrishna, & Mobin, 2007).
properties
Molecular Formula |
C21H37N5O5P2S |
---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
(4-dimorpholin-4-ylphosphoryl-1-methylpyrrol-2-yl)-dimorpholin-4-yl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C21H37N5O5P2S/c1-22-19-20(32(27,23-2-10-28-11-3-23)24-4-12-29-13-5-24)18-21(22)33(34,25-6-14-30-15-7-25)26-8-16-31-17-9-26/h18-19H,2-17H2,1H3 |
InChI Key |
CFHWAVVAKZUYKT-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=C1P(=S)(N2CCOCC2)N3CCOCC3)P(=O)(N4CCOCC4)N5CCOCC5 |
Canonical SMILES |
CN1C=C(C=C1P(=S)(N2CCOCC2)N3CCOCC3)P(=O)(N4CCOCC4)N5CCOCC5 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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